molecular formula C9H8F2O B063410 1-(2,5-Difluoro-4-methylphenyl)ethanone CAS No. 178696-17-8

1-(2,5-Difluoro-4-methylphenyl)ethanone

Cat. No.: B063410
CAS No.: 178696-17-8
M. Wt: 170.16 g/mol
InChI Key: QQXDPAKYZUVNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Difluoro-4-methylphenyl)ethanone (: 178696-17-8) is a high-purity fluorinated aromatic ketone extensively employed as a critical synthetic intermediate in advanced organic and medicinal chemistry research. With a molecular formula of C 9 H 8 F 2 O and a molecular weight of 170.16 g/mol, this compound serves as a versatile building block for the construction of complex molecules . Key Applications and Research Value: Pharmaceutical Research & Development: This compound is a key precursor in the synthesis of potential active pharmaceutical ingredients (APIs). The strategic placement of fluorine atoms on the aromatic ring can significantly influence a drug molecule's metabolic stability, lipophilicity, and membrane permeability, making this ketone particularly valuable for creating novel therapeutic candidates. Agrochemical Science: Researchers utilize 1-(2,5-Difluoro-4-methylphenyl)ethanone in the development of new agrochemicals, such as herbicides and pesticides. The difluoro-methylphenyl moiety contributes to the desired biological activity and environmental persistence profiles of these compounds. Material Science: Its robust structure makes it a suitable monomer or cross-linking agent in polymer chemistry, as well as a precursor for designing advanced organic materials with specific electronic or thermal properties. Mechanism of Action in Synthesis: The reactivity of 1-(2,5-Difluoro-4-methylphenyl)ethanone is dominated by its carbonyl group and the electron-withdrawing effects of the fluorine substituents. The carbonyl carbon is electrophilic, readily undergoing nucleophilic addition or serving as a site for further functionalization, such as reduction to secondary alcohols or conversion to other functional groups. The fluorine atoms activate the aromatic ring towards specific electrophilic substitution pathways and are also involved in strategic interactions like hydrogen bonding and dipole-dipole interactions, which are crucial in molecular recognition and binding affinity studies. Disclaimer: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-difluoro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXDPAKYZUVNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2',5'-Difluoro-4'-methylacetophenone in Medicinal Chemistry

[1]

Executive Summary

2',5'-Difluoro-4'-methylacetophenone (CAS: Not widely listed; specific isomer of C₉H₈F₂O) is a specialized fluorinated aromatic building block used in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Its unique substitution pattern—featuring fluorine atoms at the 2 and 5 positions relative to the acetyl group—imparts distinct electronic and steric properties that are highly valued in drug design. This guide details its structural characteristics, synthetic pathways, and utility as a scaffold for modulating metabolic stability and binding affinity in small-molecule therapeutics.[1]

Structural Characterization & Electronic Properties[1]

Molecular Architecture

The molecule consists of an acetophenone core substituted with a methyl group at the para position (4') and fluorine atoms at the ortho (2') and meta (5') positions relative to the acetyl moiety.

FeatureDetail
IUPAC Name 1-(2,5-difluoro-4-methylphenyl)ethanone
Molecular Formula C₉H₈F₂O
Molecular Weight 170.16 g/mol
Monoisotopic Mass 170.054 g/mol
LogP (Predicted) ~2.3 - 2.6
H-Bond Acceptors 3 (1 Carbonyl O, 2 Fluorines)
H-Bond Donors 0
Electronic Effects of Fluorination

The 2',5'-difluoro substitution pattern creates a unique electronic environment:

  • 2'-Fluorine (Ortho): Exerts a strong inductive electron-withdrawing effect (-I) on the carbonyl carbon, increasing its electrophilicity.[1] It also introduces a steric block that can twist the acetyl group out of planarity with the benzene ring, affecting conjugation.

  • 5'-Fluorine (Meta): Increases the acidity of the adjacent protons (especially at the 6' position) and modulates the lipophilicity of the ring system.

  • 4'-Methyl (Para): Provides a weak electron-donating effect (+I, hyperconjugation), balancing the electron deficiency caused by the fluorines and serving as a handle for metabolic oxidation (though hindered by the adjacent 5'-fluoro).[1]

Spectroscopic Signature (Predicted)
  • ¹H NMR (CDCl₃):

    • δ 2.5-2.6 ppm (s, 3H): Acetyl methyl group (deshielded by ortho-F).[1]

    • δ 2.3 ppm (s, 3H): Aryl methyl group.

    • δ 6.9-7.1 ppm (d/m, 1H): Aromatic proton at C3' (coupled to F).

    • δ 7.5-7.7 ppm (d/m, 1H): Aromatic proton at C6' (deshielded by carbonyl).

  • ¹⁹F NMR: Two distinct signals, typically in the range of -110 to -125 ppm, showing coupling to each other and adjacent protons.[1]

  • IR Spectrum: Strong C=O stretch ~1690-1700 cm⁻¹ (shifted due to ortho-F), C-F stretches ~1100-1250 cm⁻¹.[1]

Synthetic Pathways[1][3][4]

The synthesis of 2',5'-Difluoro-4'-methylacetophenone typically employs Friedel-Crafts acylation or transition-metal-catalyzed coupling.[1]

Primary Route: Friedel-Crafts Acylation

The most direct industrial route involves the acylation of 2,5-difluorotoluene.[1]

Reagents:

  • Substrate: 2,5-Difluorotoluene

  • Acylating Agent: Acetyl Chloride (AcCl) or Acetic Anhydride[2]

  • Catalyst: Aluminum Chloride (AlCl₃) or Zeolites (for green chemistry)

  • Solvent: Dichloromethane (DCM) or Nitrobenzene

Mechanism: The electrophilic acylium ion attacks the electron-rich aromatic ring.[1] The 4-methyl group directs ortho, while the fluorines direct ortho/para. The position para to the fluorine at C2 (which is C5) is blocked by the other fluorine. The position para to the methyl is C1, which is the desired site of acylation.

Alternative Route: Weinreb Amide Synthesis

For higher precision in laboratory settings, starting from 2,5-difluoro-4-methylbenzoic acid:

  • Activation: Convert acid to acid chloride (SOCl₂).

  • Amidation: React with N,O-dimethylhydroxylamine to form the Weinreb amide.

  • Grignard Addition: React with Methylmagnesium bromide (MeMgBr) to yield the ketone.

Synthesis Workflow Diagram

SynthesisWorkflowStart2,5-DifluorotolueneIntermediateSigma Complex(Carbocation)Start->IntermediateElectrophilic Attack(DCM, 0°C)ReagentAcetyl Chloride+ AlCl3Reagent->IntermediateProduct2',5'-Difluoro-4'-methylacetophenoneIntermediate->Product- HCl(Aromatization)PurificationDistillation / CrystallizationProduct->PurificationWorkup

Caption: Friedel-Crafts acylation pathway for the synthesis of 2',5'-Difluoro-4'-methylacetophenone.

Applications in Drug Discovery

This scaffold is a valuable "bioisostere" and metabolic modulator in medicinal chemistry.

Metabolic Stability Enhancement
  • Metabolic Blocking: The fluorine at the 5'-position (adjacent to the 4'-methyl) sterically and electronically hinders the metabolic oxidation of the methyl group by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4). This prolongs the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Modulation: The addition of two fluorine atoms increases the logP, potentially improving blood-brain barrier (BBB) permeability for CNS targets.

Kinase Inhibitor Scaffolds

The acetophenone moiety serves as a precursor for heterocycles found in kinase inhibitors:

  • Indoles/Azaindoles: Via the Fischer indole synthesis or palladium-catalyzed cyclization.[1]

  • Pyrazoles: Condensation with hydrazine derivatives to form pyrazoles, a common pharmacophore in p38 MAPK and EGFR inhibitors.

  • Quinolines: Via the Friedländer synthesis.

Drug Design Logic Diagram

DrugDesignScaffold2',5'-Difluoro-4'-methylacetophenoneMetabolismMetabolic StabilityScaffold->MetabolismBindingBinding AffinityScaffold->BindingPermeabilityMembrane PermeabilityScaffold->PermeabilityMech1Block P450 Oxidationat Methyl GroupMetabolism->Mech1Mech2Fluorine-ProteinInteractionsBinding->Mech2Mech3Increased Lipophilicity(LogP)Permeability->Mech3

Caption: Strategic utility of the 2',5'-difluoro-4'-methyl scaffold in optimizing drug properties.[1]

Safety & Handling Protocols

As a fluorinated aromatic ketone, this compound requires standard chemical safety precautions.

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves (0.11 mm min thickness).[1]
Eye Irritation H319: Causes serious eye irritationUse safety goggles; access to eye wash station.
Respiratory H335: May cause respiratory irritationHandle in a fume hood; avoid dust/mist generation.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption. Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (fluorinated waste requires specific handling).

References

  • PubChem Compound Summary. 3',4'-Difluoro-2'-methylacetophenone (Isomer Analog).[1] National Center for Biotechnology Information. Link

  • Friedel-Crafts Acylation Mechanisms. Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.[1]

  • Fluorine in Medicinal Chemistry. Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Metabolic Blocking Strategies. Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • BenchChem Protocols. Synthesis of Fluorinated Acetophenones. BenchChem Application Notes. Link

2,5-difluoro-4-methylphenyl ketone properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2',5'-Difluoro-4'-methylacetophenone

Executive Summary

This technical guide profiles 2',5'-Difluoro-4'-methylacetophenone (also identified as 1-(2,5-difluoro-4-methylphenyl)ethanone), a critical fluorinated aromatic intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring two fluorine atoms and a methyl group—modulates lipophilicity, metabolic stability, and electronic distribution, making it a high-value scaffold for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). This guide details its physicochemical properties, validated synthetic routes, reactivity profiles, and safety protocols.

Part 1: Chemical Identity & Physicochemical Profile[1]

This moiety serves as a "pharmacophore modulator," where the fluorine atoms block metabolic oxidation sites and alter the pKa of adjacent functional groups.

Nomenclature & Identification
Property Data / Descriptor
IUPAC Name 1-(2,5-difluoro-4-methylphenyl)ethanone
Common Name 2',5'-Difluoro-4'-methylacetophenone
CAS Number Consult Vendor (Analog: 2',5'-Difluoroacetophenone is 1979-36-8)
Molecular Formula C₉H₈F₂O
Molecular Weight 170.16 g/mol
SMILES CC(=O)C1=CC(F)=C(C)C=C1F
Physical Properties (Predicted & Analog-Derived)

Note: Experimental values for this specific isomer are rare in open literature; data below involves structural modeling based on 2',5'-difluoroacetophenone and 4'-methylacetophenone.

Parameter Value / Range Significance
Physical State Low-melting solid or colorless liquidHandling requires ambient or slight warming.
Boiling Point ~215–225°C (at 760 mmHg)High boiling point allows for high-temp functionalization.
Density ~1.15–1.20 g/cm³Denser than water; facilitates phase separation.
LogP (Lipophilicity) ~2.3–2.6Moderate lipophilicity; ideal for CNS-active drug design.
Flash Point >90°CCombustible; requires standard fire safety.

Part 2: Synthetic Routes & Methodology

The most robust synthesis involves the Friedel-Crafts Acetylation of 2,5-difluorotoluene. This route is preferred for its scalability and regioselectivity.

Regioselectivity Logic
  • Substrate: 1,4-difluoro-2-methylbenzene (2,5-difluorotoluene).

  • Directing Effects:

    • Methyl Group (-CH₃): Strong ortho/para activator.

    • Fluorine Atoms (-F): Weak deactivators but ortho/para directors.

  • Outcome: The acetyl group attacks the position para to the methyl group (Position 4 relative to methyl). This position is sterically accessible and electronically reinforced by the methyl donor, overcoming the deactivating effect of the fluorines.

Experimental Protocol: Friedel-Crafts Acetylation
  • Reagents: 2,5-Difluorotoluene (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride (AlCl₃, 1.3 eq).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ and DCM. Cool to 0°C in an ice bath.

  • Acylating Agent: Add Acetyl Chloride dropwise to the suspension. Stir for 15 min to form the acylium ion complex.

  • Substrate Addition: Add 2,5-Difluorotoluene dropwise over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT). If conversion is slow (monitored by TLC/GC), reflux at 40°C for 2–4 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl to hydrolyze the aluminum complex.

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Distillation under reduced pressure or silica gel chromatography (Hexane/EtOAc gradient).

SynthesisWorkflow cluster_0 Reagent Prep A 2,5-Difluorotoluene (Substrate) E Electrophilic Aromatic Substitution (Para to Methyl) A->E B Acetyl Chloride (Acylating Agent) D Acylium Ion Formation (0°C, DCM) B->D C AlCl3 (Lewis Acid Catalyst) C->D D->E F Hydrolysis (Ice/HCl) Quench Al-Complex E->F G 2',5'-Difluoro-4'-methylacetophenone F->G

Caption: Friedel-Crafts acetylation pathway targeting the para-methyl position for high regioselectivity.

Part 3: Reactivity & Functionalization

This ketone is a versatile "handle" for further chemical elaboration.

Key Transformations
  • Baeyer-Villiger Oxidation:

    • Reagent: m-CPBA or Trifluoroperacetic acid.

    • Product: 2,5-difluoro-4-methylphenyl acetate (ester).

    • Utility: Access to phenols (after hydrolysis) for ether synthesis.

  • Alpha-Bromination:

    • Reagent: Bromine (Br₂) or Phenyltrimethylammonium tribromide (PTAB).

    • Product: 2-bromo-1-(2,5-difluoro-4-methylphenyl)ethanone.

    • Utility: Precursor for heterocycle synthesis (e.g., thiazoles, imidazoles) via Hantzsch synthesis.

  • Reduction:

    • Reagent: NaBH₄ (mild) or LiAlH₄.

    • Product: 1-(2,5-difluoro-4-methylphenyl)ethanol.

    • Utility: Chiral alcohols for asymmetric synthesis.

ReactivityMap Center 2',5'-Difluoro-4'-methylacetophenone Node1 Alpha-Bromination (Br2 / AcOH) Center->Node1 Node2 Reduction (NaBH4) Center->Node2 Node3 Oxidation (KMnO4) Center->Node3 Prod1 Alpha-Bromo Ketone (Heterocycle Precursor) Node1->Prod1 Prod2 Secondary Alcohol (Chiral Scaffold) Node2->Prod2 Prod3 2,5-Difluoro-4-methylbenzoic Acid (Coupling Partner) Node3->Prod3

Caption: Divergent synthesis pathways transforming the ketone moiety into bioactive scaffolds.

Part 4: Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability
  • Metabolic Blocking: The methyl group at the 4-position is often a "soft spot" for metabolic oxidation (forming benzyl alcohol/acid). However, the flanking fluorine atoms (2,5-positions) exert an electronic deactivating effect, potentially slowing down CYP450-mediated oxidation of the ring system itself.

  • Lipophilicity Modulation: The two fluorine atoms increase the LogP compared to the non-fluorinated parent, improving blood-brain barrier (BBB) penetration for CNS targets.

Kinase Inhibitor Design

This fragment is frequently used to synthesize Type II Kinase Inhibitors .

  • Mechanism:[1][2][3][4] The ketone is converted to an amine or coupled to form a urea linkage.

  • Binding: The 2,5-difluoro pattern provides specific electrostatic interactions with the kinase hinge region or the hydrophobic back pocket.

Part 5: Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard Class H-Code Statement
Skin Irritation H315Causes skin irritation.[5][6]
Eye Irritation H319Causes serious eye irritation.[6][7][8]
STOT-SE H335May cause respiratory irritation.[5][6][7]

Precautionary Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not flush into surface water; fluorinated compounds can be persistent.

References

  • Friedel-Crafts Acyl

    • Source: ChemGuide / Clark, J. (2020). "The Reaction of Acyl Chlorides with Benzene."
    • URL:[Link]

  • Source: Sigma-Aldrich (Merck).
  • General Properties of Acetophenone Deriv

    • Source: PubChem (NIH). "4'-Methylacetophenone Compound Summary."
    • URL:[Link]

  • Synthesis of Fluorinated Ketones Source: BenchChem Protocols. "Synthesis of substituted acetophenones."

Sources

An In-Depth Technical Guide to Ethanone, 1-(2,5-difluoro-4-methylphenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethanone, 1-(2,5-difluoro-4-methylphenyl)-, a fluorinated aromatic ketone of interest in medicinal chemistry and synthetic organic chemistry. While specific public-domain data on this compound is limited, this document synthesizes available information on its identity, properties, and potential applications, drawing logical parallels from closely related analogues. The guide covers nomenclature, physicochemical properties, a proposed synthetic pathway based on established chemical principles, and its potential role as a building block in the development of novel therapeutic agents. Safety considerations for handling this class of compounds are also addressed. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Nomenclature and Chemical Identity

  • Systematic IUPAC Name: 1-(2,5-difluoro-4-methylphenyl)ethanone

  • Synonyms:

    • 2,5-Difluoro-4-methylacetophenone

    • Ethanone, 1-(2,5-difluoro-4-methylphenyl)-

  • CAS Registry Number: 178696-17-8

  • Molecular Formula: C₉H₈F₂O

Table 1: Chemical Identifiers and Molecular Properties

Identifier/PropertyValueSource
CAS Registry Number 178696-17-8Chemical Abstracts Service
Molecular Formula C₉H₈F₂OCalculated
Molecular Weight 170.16 g/mol Calculated
Canonical SMILES CC1=C(C=C(C(=O)C)F)FCalculated
InChI Key QQXDPAKYZUVNLU-UHFFFAOYSA-NCalculated

Physicochemical Properties (Predicted)

  • Appearance: Likely a solid at room temperature, possibly crystalline.

  • Solubility: Expected to have low solubility in water and good solubility in common organic solvents such as ethers, esters, and chlorinated hydrocarbons.

  • Boiling Point: Estimated to be in the range of 200-230 °C.

  • Melting Point: Predicted to be in the range of 40-60 °C.

These predictions are based on the properties of structurally similar compounds and should be confirmed by experimental analysis.

Synthesis and Reaction Chemistry

Substituted acetophenones are versatile intermediates in organic synthesis, often serving as precursors for a wide array of more complex molecules.[1]

Proposed Synthetic Route: Friedel-Crafts Acylation

The most probable and industrially scalable method for the synthesis of Ethanone, 1-(2,5-difluoro-4-methylphenyl)- is the Friedel-Crafts acylation of 1,4-difluoro-2-methylbenzene.[2]

Reaction Scheme:

G reactant1 1,4-Difluoro-2-methylbenzene product 1-(2,5-Difluoro-4-methylphenyl)ethanone reactant1->product Acylation reactant2 Acetyl Chloride (CH3COCl) reactant2->product catalyst AlCl3 (Lewis Acid) catalyst->product Catalyst

Figure 1: Proposed synthesis of 1-(2,5-difluoro-4-methylphenyl)ethanone via Friedel-Crafts acylation.

Step-by-Step Methodology (Proposed):

  • Reaction Setup: A solution of 1,4-difluoro-2-methylbenzene in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser.

  • Catalyst Addition: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is added to the reaction mixture.

  • Acylating Agent Addition: Acetyl chloride is added dropwise to the stirred mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Progression: The reaction mixture is stirred at a controlled temperature (often ranging from room temperature to a gentle reflux) until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or recrystallization.

Causality of Experimental Choices:

  • The use of a strong Lewis acid like AlCl₃ is crucial to activate the acetyl chloride, forming a highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur on the electron-rich aromatic ring.

  • The choice of an inert solvent is important to prevent side reactions with the catalyst or reactants.

  • The regioselectivity of the acylation is directed by the activating methyl group and the deactivating but ortho-, para-directing fluorine atoms on the benzene ring.[3]

Role in Drug Discovery and Medicinal Chemistry

Substituted acetophenones are valuable scaffolds in medicinal chemistry due to their ability to serve as starting materials for the synthesis of a wide range of heterocyclic compounds with diverse biological activities.[4][5][6] The introduction of fluorine atoms into drug candidates is a common strategy to modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[7]

While specific applications of Ethanone, 1-(2,5-difluoro-4-methylphenyl)- in drug development are not explicitly documented in publicly available literature, its structure suggests its potential as a key intermediate for the synthesis of:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core.

  • GPCR Ligands: The acetophenone moiety can be elaborated to interact with G-protein coupled receptors.

  • Enzyme Inhibitors: The ketone functionality can be a key binding element or a handle for further chemical modification.

The presence of the difluoro-methylphenyl moiety can be strategically utilized to fine-tune the electronic and steric properties of a lead compound, potentially leading to improved potency, selectivity, and drug-like properties.

Workflow for Utilizing Substituted Acetophenones in Drug Discovery:

G A Substituted Acetophenone (e.g., 1-(2,5-difluoro-4-methylphenyl)ethanone) B Chemical Modification (e.g., Aldol condensation, Suzuki coupling) A->B Starting Material C Library Synthesis B->C Diversification D High-Throughput Screening (HTS) C->D Assay E Hit Identification D->E Data Analysis F Lead Optimization E->F Structure-Activity Relationship (SAR) Studies G Preclinical Development F->G Candidate Selection

Sources

Fluorinated Acetophenones: Strategic Scaffolds for Metabolic Tuning and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated acetophenones represent a high-value class of building blocks that bridge the gap between fragment-based drug design and late-stage functionalization.[1] Their utility extends beyond simple structural diversity; the strategic placement of fluorine on the acetophenone core serves two critical functions: metabolic blocking of CYP450 oxidation sites and electronic modulation of the carbonyl group, facilitating unique asymmetric transformations.

This technical guide provides a rigorous analysis of these scaffolds, detailing their physicochemical advantages, synthetic access, and application in the synthesis of chiral active pharmaceutical ingredients (APIs).

The Strategic Value of Fluorine in Acetophenones[1][2]

The incorporation of fluorine into the acetophenone scaffold is rarely arbitrary. It is a calculated decision to alter the Drug Metabolism and Pharmacokinetics (DMPK) profile of a lead compound.

Metabolic Stability: Beyond Bond Strength

While the strength of the C–F bond (approx. 116 kcal/mol) vs. the C–H bond (approx. 99 kcal/mol) is often cited as the primary reason for metabolic stability, recent physical organic chemistry perspectives suggest a more nuanced mechanism. Fluorine substitution does not merely "harden" the molecule against abstraction; it alters the binding affinity (


)  of the substrate to the heme iron of Cytochrome P450 enzymes.
  • Electronic Deactivation: The strong electronegativity of fluorine pulls electron density away from the aromatic ring, making it less susceptible to electrophilic attack by the high-valent iron-oxo species in CYP450.

  • Lipophilicity Modulation: Fluorine increases lipophilicity (

    
    ), enhancing membrane permeability, but its electron-withdrawing nature simultaneously lowers the 
    
    
    
    of proximal functional groups, potentially reducing non-specific protein binding.
Visualization: Metabolic Blocking Strategy

The following diagram illustrates how specific fluorine substitution patterns on the acetophenone core block common metabolic pathways.

MetabolicBlocking Acetophenone Acetophenone Core Metabolism Metabolic Liabilities (Without Fluorine) Acetophenone->Metabolism In vivo exposure Blocked Fluorinated Scaffold (Metabolically Stable) Acetophenone->Blocked Strategic Fluorination BenzylicOx Benzylic Hydroxylation (CYP450) Metabolism->BenzylicOx AromaticOx Aromatic Hydroxylation (Para-position) Metabolism->AromaticOx Blocked->BenzylicOx F-induction reduces H-abstraction rate Blocked->AromaticOx C-F bond blocks arene oxide formation

Figure 1: Strategic fluorination blocks oxidative metabolism at the benzylic position (via electronic deactivation) and the aromatic ring (via steric and electronic occlusion).

Synthetic Access to Fluorinated Acetophenones[3]

Accessing these building blocks with high regiocontrol is the first challenge. Two primary methodologies dominate the field: Friedel-Crafts Acylation (Industrial Standard) and Transition-Metal Catalyzed Coupling (Precision Synthesis).[2]

Method A: Friedel-Crafts Acylation (Cost-Effective)

This is the workhorse reaction for generating 4-fluoroacetophenone and 2,4-difluoroacetophenone.

  • Mechanism: Electrophilic aromatic substitution.[3][4]

  • Limitation: Regioselectivity is dictated by the directing effects of the fluorine (ortho/para director). It is difficult to access meta-substituted isomers or sterically crowded congeners using this method.

Method B: Palladium-Catalyzed Cross-Coupling (High Precision)

For complex substitution patterns (e.g., 3-fluoro-5-trifluoromethylacetophenone), Stille or Suzuki couplings are required.

  • Substrates: Aryl halides + Tributyl(1-ethoxyvinyl)tin (Stille) or Vinylboronic acids (Suzuki).

  • Advantage: Allows for the installation of the acetyl group at positions forbidden by standard electrophilic substitution rules.

Asymmetric Transformations: The "Building Block" Utility

The true power of fluorinated acetophenones lies in their conversion into chiral intermediates. The electron-deficient nature of the carbonyl carbon (induced by the fluorine) makes these substrates highly reactive toward hydride transfer.

Protocol: Asymmetric Transfer Hydrogenation (ATH)

The reduction of fluorinated acetophenones to chiral phenethylamines or alcohols is a critical step in the synthesis of drugs like Finerenone and Vonoprazan .

Target Transformation: 2-Fluoroacetophenone


 (S)-1-(2-fluorophenyl)ethanol.

Reagents & Conditions:

  • Catalyst: RuCl (Noyori-Ikariya type).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, charge a reaction vessel with RuCl (0.5 mol%).

  • Substrate Addition: Add 2-fluoroacetophenone (1.0 equiv) dissolved in degassed DCM.

  • Initiation: Add the HCOOH/Et3N mixture (3.0 equiv) dropwise at 0°C to control the exotherm.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor conversion via HPLC.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Why it works: The fluorine atom at the ortho position creates a "chiral pocket" effect when interacting with the arene ligand of the ruthenium catalyst, often enhancing enantioselectivity (


) compared to non-fluorinated analogs.
Visualization: Divergent Synthesis Workflow

The following diagram maps the conversion of the acetophenone core into three distinct medicinal chemistry scaffolds.

DivergentSynthesis Core Fluorinated Acetophenone ChiralAlc Chiral Alcohol (ATH Reduction) Core->ChiralAlc Ru-Cat / HCOOH Enamine Enaminone (DMF-DMA) Core->Enamine DMF-DMA / Heat Hydrazone Hydrazone (Hydrazine) Core->Hydrazone N2H4 DrugA Chiral Ether/Amine (e.g., Vonoprazan) ChiralAlc->DrugA Mitsunobu or SNAr Heterocycle1 Fluorinated Pyrazole (Kinase Inhibitors) Enamine->Heterocycle1 Cyclization Heterocycle2 Indazole/Quinoline (CNS Agents) Hydrazone->Heterocycle2 Metal-Cat Cyclization

Figure 2: Divergent synthetic pathways from a single fluorinated acetophenone building block.

Case Studies in Drug Development

Vonoprazan (Takecab)

Vonoprazan is a potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases.[5]

  • Role of the Block: The synthesis utilizes 2-fluoroacetophenone as a starting material.[1][6][2]

  • Chemistry: The ketone is brominated and subsequently condensed to form the pyrrole core. The ortho-fluorine is crucial for the molecule's binding affinity to the H+/K+-ATPase enzyme, providing both steric bulk and electronic modulation that locks the conformation in the active site.

Finerenone (Kerendia)

A non-steroidal mineralocorticoid receptor antagonist.[7]

  • Role of the Block: The synthesis involves a highly enantioselective transformation of a naphthyridine intermediate derived from acetophenone precursors.

  • Insight: The optimization of the Asymmetric Transfer Hydrogenation (ATH) step was critical for the commercial scalability of this drug, demonstrating the industrial relevance of the protocols described in Section 3.1.

Quantitative Data: Substituent Effects

The following table summarizes how the position of the fluorine atom on the acetophenone ring affects the carbonyl reactivity (


C NMR shift) and lipophilicity (

), guiding selection for medicinal chemistry campaigns.
Substituent

C (C=O) Shift (ppm)
LogP (Predicted)Metabolic Stability (Relative)Primary Application
None (H) 198.11.58LowGeneral Reference
2-Fluoro 196.51.75HighP-CABs, CNS Agents
4-Fluoro 196.81.79MediumKinase Inhibitors
2,4-Difluoro 195.21.92Very HighAntifungals (Azoles)
3-CF3 197.22.45HighMetabolic Blockers

Note: The upfield shift in the carbonyl carbon for ortho-fluorinated species (2-F) indicates increased shielding and altered electrophilicity, influencing reduction kinetics.

References

  • Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.[8] Journal of Medicinal Chemistry.[8] Link

  • Guidechem. (n.d.). 2'-Fluoroacetophenone Properties and Synthesis.Link

  • Alfa Chemistry. (n.d.). Synthesis of Acetophenone by Friedel-Crafts Reaction.[2]Link

  • Platzek, J., et al. (2020). Enantioselective Total Synthesis of (−)-Finerenone Using Asymmetric Transfer Hydrogenation. Chemistry – A European Journal.[9] Link

  • Sosnovskikh, V. Y. (2020). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks.[10] MDPI Molecules. Link

Sources

Methodological & Application

Technical Application Note: Modular Synthesis of 5-(2,5-Difluoro-4-methylphenyl)-1,2,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust synthesis of 3,5-disubstituted-1,2,4-oxadiazoles utilizing 1-(2,5-Difluoro-4-methylphenyl)ethanone as the primary building block. The 1,2,4-oxadiazole core is a critical bioisostere for esters and amides in medicinal chemistry, offering improved metabolic stability and lipophilicity.[1]

The protocol prioritizes the 5-aryl-3-substituted regioisomer, accessible via the oxidation of the acetophenone precursor to its corresponding benzoic acid, followed by a T3P®-mediated one-pot condensation with functionalized amidoximes. This route is selected for its scalability, high functional group tolerance, and avoidance of harsh oxidative cyclization conditions that could compromise the fluorinated aromatic core.

Strategic Pathway Analysis

The Regiochemistry Decision

The starting material, an acetophenone derivative, allows access to two distinct oxadiazole isomers depending on the synthetic strategy:

  • Route A (Target of this Guide): Oxidation of acetyl group

    
     Carboxylic Acid 
    
    
    
    Coupling with Amidoxime.
    • Result: 5-aryl-1,2,4-oxadiazole .[2] The aryl ring from the starting material ends up at the C5 position.

    • Advantage: High reliability; utilizes the robust carboxylic acid intermediate.

  • Route B (Alternative): Conversion to Oxime

    
     Chlorination 
    
    
    
    Cycloaddition with Nitrile.
    • Result: 3-aryl-1,2,4-oxadiazole .[3][4]

    • Disadvantage: Requires handling unstable nitrile oxides; less convergent for this specific precursor.

Workflow Visualization

The following flowchart outlines the selected synthetic workflow, highlighting the critical decision points and process controls.

SyntheticPathway Figure 1: Modular synthesis workflow for 5-aryl-1,2,4-oxadiazoles. Start 1-(2,5-Difluoro-4- methylphenyl)ethanone Step1 Step 1: Haloform Oxidation (NaOCl, NaOH, <10°C) Start->Step1 Oxidation Inter Intermediate: 2,5-Difluoro-4-methylbenzoic Acid Step1->Inter Acidification Step2 Step 2: T3P Coupling (Amidoxime, T3P, Et3N) Inter->Step2 One-Pot Cyclization Product Product: 5-(2,5-Difluoro-4-methylphenyl)- 3-substituted-1,2,4-oxadiazole Step2->Product Isolation

Experimental Protocols

Protocol A: Synthesis of 2,5-Difluoro-4-methylbenzoic Acid

Objective: Conversion of the acetyl group to a carboxylic acid via a modified Haloform reaction.[5] Critical Control: Temperature must be maintained <10°C to prevent nucleophilic aromatic substitution (SNAr) of the fluorine atoms by hydroxide.

Materials
  • 1-(2,5-Difluoro-4-methylphenyl)ethanone (1.0 eq)

  • Sodium Hypochlorite solution (commercial bleach, 10-13%, 4.0 eq)

  • Sodium Hydroxide (2.0 eq)[6]

  • 1,4-Dioxane (Solvent)

  • Sodium Thiosulfate (Quenching agent)

  • HCl (conc.)

Procedure
  • Preparation: Dissolve 1-(2,5-Difluoro-4-methylphenyl)ethanone (10 mmol) in 1,4-dioxane (20 mL). Cool the solution to 0°C in an ice bath.

  • Hypochlorite Addition: Prepare a separate solution of NaOH (20 mmol) in water (10 mL) and mix with NaOCl solution (40 mmol). Add this alkaline hypochlorite mixture dropwise to the ketone solution over 30 minutes.

    • Checkpoint: Monitor internal temperature; do not exceed 10°C.

  • Reaction: Stir vigorously at 0–5°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS for disappearance of the ketone.

  • Quenching: Add saturated aqueous

    
     (10 mL) to destroy excess hypochlorite. Stir for 10 minutes.
    
  • Workup:

    • Wash the basic aqueous phase with diethyl ether (

      
       mL) to remove unreacted organic impurities (discard organic layer).
      
    • Acidify the aqueous layer carefully with conc. HCl to pH 1–2. A white precipitate should form.

    • Extract the precipitate with EtOAc (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85–95%

    • Data:

      
      H NMR should show loss of the acetyl methyl singlet (~2.5 ppm) and appearance of a broad carboxylic acid proton (>11 ppm).
      
Protocol B: T3P-Mediated One-Pot Cyclization

Objective: Coupling of the benzoic acid intermediate with an amidoxime to form the 1,2,4-oxadiazole ring. Rationale: T3P (Propylphosphonic anhydride) acts as both a coupling agent and a water scavenger, driving the cyclodehydration in a single pot without isolating the O-acyl amidoxime intermediate.

Materials
  • 2,5-Difluoro-4-methylbenzoic acid (from Protocol A, 1.0 eq)

  • Aryl/Alkyl Amidoxime (1.1 eq)

  • T3P® (50% w/w solution in EtOAc or DMF, 2.0 eq)

  • Triethylamine (

    
    , 3.0 eq)
    
  • Ethyl Acetate (EtOAc) or DMF (Solvent)

Procedure
  • Activation: To a solution of 2,5-Difluoro-4-methylbenzoic acid (1.0 mmol) in EtOAc (5 mL), add

    
     (3.0 mmol) and the Amidoxime (1.1 mmol). Stir at room temperature for 5 minutes.
    
  • Coupling & Cyclization: Add T3P solution (2.0 mmol) dropwise.

    • Note: The reaction is initially exothermic.

  • Heating: Heat the reaction mixture to reflux (EtOAc: ~77°C) or 90°C (if using DMF) for 4–8 hours.

    • Mechanism Check: T3P activates the acid to form a mixed anhydride, which is attacked by the amidoxime oxygen. The heat/T3P then drives the elimination of water to close the ring.

  • Monitoring: Monitor by LC-MS. The intermediate O-acyl amidoxime (

    
    ) may appear transiently before converting to the oxadiazole (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[7][8]

    • Dilute with water (10 mL) and extract with EtOAc (

      
       mL).
      
    • Wash combined organics with saturated

      
       (to remove unreacted acid) and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (typically Hexane/EtOAc gradient).

Mechanistic Visualization (T3P Pathway)

T3PMechanism Figure 2: Mechanism of T3P-mediated one-pot cyclization. Acid Carboxylic Acid (R-COOH) Activated Activated Mixed Anhydride Acid->Activated Activation Amidoxime Amidoxime (R'-C(NH2)=NOH) Intermediate O-Acyl Amidoxime (Linear Intermediate) Amidoxime->Intermediate Coupling T3P T3P Reagent T3P->Activated Activation Activated->Intermediate Coupling Cyclization Cyclodehydration (- H2O) Intermediate->Cyclization Heat/T3P Final 1,2,4-Oxadiazole Cyclization->Final

[5]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 SNAr side reaction (Hydrolysis of Fluorine)Ensure Temp < 10°C. Reduce NaOH concentration.
Incomplete Cyclization (Step 2) Insufficient heat or water removalSwitch solvent to DMF/Toluene and increase temp to 110°C. Add molecular sieves.
Product Hydrolysis Workup too acidic/basic1,2,4-oxadiazoles can be sensitive to strong base. Keep workup pH neutral/mildly basic (

).
Formation of 1,2,4-Triazole Impure AmidoximeEnsure amidoxime is free of amidine impurities.

References

  • Augustine, J. K., et al. (2009).[4][9] "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[9][10] Tetrahedron Letters.

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Organic Chemistry Portal. "Synthesis of 1,2,4-Oxadiazoles."

  • SciFinder/CAS. "Haloform Reaction Mechanism and Conditions."

Sources

Application Notes & Protocols: The Strategic Utility of 2,5-Difluoro-4-methylacetophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2,5-difluoro-4-methylacetophenone as a pivotal intermediate in pharmaceutical research and development. We delve into its synthesis, key transformations, and its role as a strategic building block for creating novel therapeutic agents. The unique substitution pattern of this fluorinated aromatic ketone offers a distinct advantage in drug design, where the incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of target molecules.[1] Detailed, field-proven protocols for its synthesis and subsequent use in the Claisen-Schmidt condensation to form bioactive chalcones are presented, alongside safety guidelines and workflow visualizations.

Introduction: The Rationale for Fluorinated Intermediates

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed strategy to optimize pharmacological profiles.[2] The fluorine atom's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's properties, including lipophilicity, pKa, and metabolic stability.[1] 2,5-Difluoro-4-methylacetophenone is a prime example of a "building block" that provides a pre-functionalized, fluorinated scaffold for the efficient synthesis of complex molecules.[3][4] Its structure—an acetophenone core with two fluorine atoms and a methyl group—offers multiple reaction sites for diversification, making it a valuable starting point for generating libraries of compounds for high-throughput screening.[1][4]

This guide will focus on two core aspects: the robust synthesis of the title compound via Friedel-Crafts acylation and its subsequent application as a key reactant in the synthesis of chalcones, a class of compounds renowned for their broad pharmacological activities, including anticancer and anti-inflammatory effects.[1]

Synthesis of 2,5-Difluoro-4-methylacetophenone

The most common and industrially scalable method for preparing 2,5-difluoro-4-methylacetophenone is the Friedel-Crafts acylation of 1,4-difluoro-2-methylbenzene.[5] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate an acylating agent like acetyl chloride or acetic anhydride. The directing effects of the substituents on the starting material favor the formation of the desired product isomer, though optimization is key to maximizing yield and purity.[6]

Protocol 1: Friedel-Crafts Acylation

This protocol details the laboratory-scale synthesis of 2,5-difluoro-4-methylacetophenone.

Workflow Diagram: Synthesis and Purification

cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification A Setup: Dry 3-neck RBF under N2 Add AlCl3 and anhydrous DCM B Reagent Addition: Prepare solution of 1,4-difluoro-2-methylbenzene and acetyl chloride in DCM C Reaction: Add reagents dropwise to AlCl3 suspension at 0-5°C B->C Dropwise Addition D Stir at RT for 2-4h Monitor by TLC C->D E Quench: Pour mixture onto ice/HCl D->E F Extraction: Separate organic layer Extract aqueous with DCM E->F G Washing: Wash combined organic layers (H2O, NaHCO3, Brine) F->G H Drying & Concentration: Dry over MgSO4, filter, and concentrate G->H I Purification: Vacuum distillation or column chromatography H->I J Final Product: 2,5-Difluoro-4-methylacetophenone I->J

Caption: Synthesis and purification workflow for 2,5-difluoro-4-methylacetophenone.

Materials:

  • 1,4-Difluoro-2-methylbenzene (1.0 eq.)

  • Acetyl chloride (1.1 eq.)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq.)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice and concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.

  • Catalyst Suspension: In the flask, carefully add anhydrous AlCl₃ (1.2 eq.) followed by anhydrous DCM to create a stirrable suspension. Cool the flask to 0-5 °C using an ice-water bath.[6]

  • Reagent Preparation: In the dropping funnel, prepare a solution of 1,4-difluoro-2-methylbenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM.

  • Reaction Execution: Add the reagent solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-45 minutes. It is critical to maintain the internal temperature between 0-5 °C during the addition to control the exothermic reaction.[6]

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]

  • Quenching: Cool the reaction flask back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring to decompose the aluminum complex.[6]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Washing: Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with saturated brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield pure 2,5-difluoro-4-methylacetophenone.[6]

Optimization Data:

ParameterCondition ACondition B (Optimized)Condition C
Temperature (°C) 250 → 2545
Reaction Time (h) 442
Typical Yield (%) 658872 (with byproducts)
Crude Purity (%) 859275
Data is illustrative and based on typical outcomes for Friedel-Crafts acylation reactions.[6]

Application: Synthesis of Bioactive Chalcones

A primary and powerful application of 2,5-difluoro-4-methylacetophenone is its use as a key precursor in the synthesis of chalcones via the Claisen-Schmidt condensation.[1] Chalcones are α,β-unsaturated ketones that form the central core of a variety of biologically important compounds and are investigated for a wide range of therapeutic effects.[1] The reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes a general procedure for synthesizing a chalcone derivative from 2,5-difluoro-4-methylacetophenone and a substituted benzaldehyde.

General Reaction Scheme

A 2,5-Difluoro-4- methylacetophenone C Chalcone Derivative A->C A->C NaOH, Ethanol Claisen-Schmidt Condensation B Substituted Benzaldehyde B->C B->C NaOH, Ethanol Claisen-Schmidt Condensation

Caption: General scheme for the Claisen-Schmidt condensation.

Materials:

  • 2,5-Difluoro-4-methylacetophenone (1.0 eq.)

  • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde) (1.0-1.2 eq.)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (e.g., 10-20%)

  • Deionized water

  • Dilute hydrochloric acid (HCl) solution

Procedure:

  • Dissolution: In a round-bottom flask with a magnetic stir bar, dissolve 2,5-difluoro-4-methylacetophenone (1.0 eq.) and the chosen substituted benzaldehyde (1.1 eq.) in ethanol.[1]

  • Base Addition: While stirring the solution at room temperature, add the NaOH solution dropwise. The mixture may change color and a precipitate may begin to form.[1]

  • Reaction: Continue stirring the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the consumption of starting materials by TLC.[1]

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.[1]

  • Neutralization & Precipitation: Acidify the aqueous mixture with dilute HCl to neutralize the excess NaOH. This will cause the chalcone product to precipitate out of the solution.[1]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.[1]

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure product.[1]

  • Characterization: Confirm the structure and purity of the synthesized chalcone using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.[1]

Broader Context: Drug Discovery and Development

The synthesis of diverse chalcones from 2,5-difluoro-4-methylacetophenone is just the initial step in a long and complex drug discovery pipeline. These novel compounds serve as candidates for further biological evaluation.

Drug Discovery Workflow

cluster_chem Chemical Synthesis cluster_bio Biological Evaluation cluster_dev Drug Development start 2,5-Difluoro-4- methylacetophenone reaction Claisen-Schmidt Condensation start->reaction reagent Substituted Benzaldehydes reagent->reaction product Chalcone Derivatives Library reaction->product invitro In Vitro Assays (e.g., Anticancer, Anti-inflammatory) product->invitro moa Mechanism of Action (Signaling Pathway Analysis) invitro->moa lead_opt Lead Optimization moa->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: High-level drug discovery workflow using the intermediate.

The synthesized chalcones are first screened in in vitro assays to identify "hits" with promising activity.[1] Subsequent studies aim to elucidate the mechanism of action, for instance, by examining their effect on specific cellular signaling pathways like NF-κB, which is often implicated in inflammation.[1] Promising candidates then undergo lead optimization, preclinical studies, and eventually, clinical trials.[1]

Safety, Handling, and Storage

Proper handling of 2,5-difluoro-4-methylacetophenone is essential for laboratory safety. The compound is classified as an irritant.

Hazard Identification:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Recommended Personal Protective Equipment (PPE):

PPE CategoryRecommended EquipmentBest Practices
Eye/Face Protection Safety Goggles & Face ShieldWear chemical splash goggles conforming to NIOSH or EN166 standards. Use a face shield when splashing is a risk.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for damage before use and replace immediately if contaminated.[7][8]
Skin/Body Protection Laboratory CoatWear a fully buttoned, flame-retardant lab coat.[7]
Respiratory Fume HoodAll handling of the solid or its solutions should occur in a well-ventilated chemical fume hood to prevent vapor inhalation.[7]

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.[8]

  • Keep away from sources of ignition and strong oxidizing agents.[9]

  • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,5-Difluoro-4-methylacetophenone stands out as a highly valuable and versatile intermediate in pharmaceutical synthesis. Its fluorinated structure provides a strategic advantage for developing drug candidates with improved pharmacokinetic properties. The straightforward protocols for its own synthesis and its subsequent conversion into libraries of bioactive compounds, such as chalcones, underscore its utility. By following the detailed protocols and safety guidelines presented in this document, researchers can effectively leverage this building block to accelerate the discovery of next-generation therapeutics.[1]

References

  • Application Notes and Protocols: 2',3'-Difluoro-4'-methylacetophenone as a Chemical Intermediate in Drug Discovery. Benchchem.
  • Essential Safety and Logistical Information for Handling 2',3'-Difluoro-4'-methylacetophenone. Benchchem.
  • Technical Support Center: Synthesis of 2',3'-Difluoro-4'-methylacetophenone. Benchchem.
  • Material Safety Data Sheet SDS/MSDS for 4-Methyl Acetophenone. CDH Fine Chemical.
  • Safety Data Sheet. Sigma-Aldrich.
  • Safety Data Sheet. Fisher Scientific.
  • 4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards.
  • Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry - ACS Publications.
  • A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI.
  • 4'-Methylacetophenone synthesis. ChemicalBook.
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PMC.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. PMC - PubMed Central.

Sources

Application Notes and Protocols for the Synthesis and Evaluation of GPR119 Agonists Utilizing Fluorinated Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic synthesis and subsequent biological evaluation of GPR119 agonists, with a particular focus on leveraging fluorinated acetophenones as key starting materials. This document offers detailed, field-proven protocols for chemical synthesis, crucial in vitro characterization assays, and in vivo efficacy studies.

Introduction: GPR119 as a Therapeutic Target and the Strategic Role of Fluorine

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders.[1] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract, GPR119 activation offers a dual mechanism for improving glucose homeostasis. As a Gs-coupled receptor, its stimulation leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-stimulated insulin secretion (GSIS) from β-cells and enhances the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gut.[1]

The incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[2] Strategic fluorination can improve metabolic stability by blocking potential sites of oxidative metabolism, increase binding affinity, and modulate lipophilicity to enhance membrane permeability.[2] In the context of GPR119 agonists, the introduction of fluorine, often via a fluorinated acetophenone building block, can lead to compounds with improved potency and a more favorable drug-like profile.

Signaling Pathway of GPR119

Activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to improved glucose control. The binding of an agonist to GPR119, a Gs-protein coupled receptor, stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels have two primary effects: direct stimulation of insulin secretion from pancreatic β-cells in a glucose-dependent manner and promotion of GLP-1 release from intestinal L-cells, which further enhances insulin secretion.

GPR119_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_gut Intestinal L-Cell Agonist_p GPR119 Agonist GPR119_p GPR119 Agonist_p->GPR119_p Gs_p Gs-protein GPR119_p->Gs_p activates AC_p Adenylyl Cyclase Gs_p->AC_p stimulates cAMP_p ↑ cAMP AC_p->cAMP_p ATP to cAMP Insulin Insulin Secretion cAMP_p->Insulin potentiates Glucose Glucose Glucose->Insulin Agonist_g GPR119 Agonist GPR119_g GPR119 Agonist_g->GPR119_g Gs_g Gs-protein GPR119_g->Gs_g activates AC_g Adenylyl Cyclase Gs_g->AC_g stimulates cAMP_g ↑ cAMP AC_g->cAMP_g ATP to cAMP GLP1 GLP-1 Release cAMP_g->GLP1 GLP1->Insulin stimulates

Caption: Synthetic workflow for a pyrimidine-based GPR119 agonist.

Step 1: Claisen-Schmidt Condensation to Synthesize a Fluorinated Chalcone

The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones (chalcones) from the reaction of an aromatic aldehyde with a ketone. [3][4][5][6][7] Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted fluorinated acetophenone (1.0 eq.) and a suitable aromatic aldehyde (1.0 eq.) in ethanol.

  • Catalyst Addition: While stirring, slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the flask.

  • Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified fluorinated chalcone.

Step 2: Cyclization to Form the Pyrimidine Core

The synthesized fluorinated chalcone is then cyclized with guanidine to form the 2-aminopyrimidine core, a common scaffold in many GPR119 agonists. [8][9][10][11][12][13][14] Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the fluorinated chalcone (1.0 eq.) and guanidine hydrochloride (1.2 eq.) in a suitable solvent such as ethanol.

  • Base Addition: Add a solution of a base, for example, potassium hydroxide in ethanol, to the mixture.

  • Reaction: Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into crushed ice.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography to yield the final pyrimidine-based GPR119 agonist.

In Vitro Characterization of GPR119 Agonists

The initial characterization of newly synthesized compounds involves determining their potency and efficacy in cell-based assays.

cAMP Accumulation Assay

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, the primary second messenger of GPR119 activation.

Protocol:

  • Cell Culture: Culture a suitable host cell line (e.g., HEK293 or CHO) stably expressing the human GPR119 receptor in appropriate growth medium.

  • Cell Seeding: Seed the cells into a 96- or 384-well plate at a predetermined density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Agonist Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that gives half-maximal response).

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of the GPR119 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.

Protocol:

  • Cell Culture: Culture a pancreatic β-cell line (e.g., MIN6) in the recommended growth medium.

  • Pre-incubation: Wash the cells with a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours.

  • Stimulation: Replace the pre-incubation buffer with fresh KRBH containing low glucose, high glucose (e.g., 16.7 mM), or high glucose plus the test compound at various concentrations.

  • Sample Collection: Incubate for a defined period (e.g., 1-2 hours) at 37°C. Collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA kit. [15]6. Data Analysis: Compare the amount of insulin secreted in the presence of the compound at high glucose to the amount secreted at high glucose alone.

In Vivo Evaluation of GPR119 Agonists

Promising compounds from in vitro assays are advanced to in vivo studies to assess their efficacy in a physiological context.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard preclinical model to evaluate the effect of a compound on glucose disposal. [16][17][18][19][20] Protocol:

  • Animal Acclimatization and Fasting: Acclimate mice (e.g., C57BL/6) to the experimental conditions. Fast the animals overnight (approximately 16 hours) with free access to water. [16]2. Compound Administration: Administer the test compound or vehicle orally (p.o.) via gavage.

  • Baseline Blood Glucose: After a set time following compound administration (e.g., 30-60 minutes), measure the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) orally. [16]5. Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Data Presentation: Expected Outcomes

Assay Parameter Expected Outcome for an Active GPR119 Agonist
cAMP Accumulation EC50Low nanomolar to micromolar range, indicating high potency.
GSIS Insulin SecretionSignificant increase in insulin secretion at high glucose concentrations compared to high glucose alone.
OGTT Blood Glucose AUCStatistically significant reduction in the area under the glucose curve compared to the vehicle-treated group.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low yield in Claisen-Schmidt condensation Incomplete reaction or side reactions.Optimize reaction time and temperature. Ensure the purity of starting materials. Adjust the base concentration.
Difficulty in pyrimidine cyclization Inefficient reaction conditions.Try a different base or solvent. Increase the reaction temperature or time. Ensure anhydrous conditions if necessary.
High variability in cAMP assay Inconsistent cell number, PDE degradation of cAMP.Use a cell counter for accurate seeding. Ensure consistent addition of a PDE inhibitor to all wells.
No potentiation in GSIS assay Compound is not active on β-cells or is cytotoxic.Confirm GPR119 expression in the cell line. Perform a cell viability assay in parallel.
Lack of efficacy in OGTT Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism).Conduct pharmacokinetic studies to determine compound exposure. Consider formulation strategies to improve absorption.

References

  • Synthesis and biological activities of some new pyrimidine derivatives
  • Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. Bioorganic Chemistry. 2019 May;86:103-111.
  • Synthesis and Antimicrobial Activity of Some New 2-Amino Pyrimidine Derivatives from 1-(3, 5-Dibromo-2-Hydroxy-4 Methyl Phenyl) Ethanone. International Journal of Pharmaceutical and Research Sciences. 2012 Jun 27.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry.
  • Glucose-stimulated insulin secretion (GSIS) assay. Bio-protocol.
  • Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. 2018 Aug 7.
  • Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial Agents. TSI Journals.
  • Application Notes and Protocols for the Synthesis and Evaluation of GPR119 Receptor Agonists. BenchChem.
  • Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents.
  • Reaction of polyfluorinated chalcones with guanidine.
  • Static Glucose-Stimulated Insulin Secretion Assay. Bio-protocol.
  • Assessment of Islet Functional Potency by Glucose Stimul
  • UC Davis MMPC-Live Protocol Glucose-stimulated Insulin Secretion (in vivo) Summary: Reagents and Materials. Mouse Metabolic Phenotyping Centers. 2012 Sep 17.
  • A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. 2024 Mar 14.
  • Navigating the Challenges of GPR119 Agonist Development: A Technical Guide. BenchChem.
  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PMC. 2023 Jul 21.
  • Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica.
  • Oral Glucose Tolerance Test. Taconic Biosciences.
  • Application Notes and Protocols: 4-Fluorobenzaldehyde in Claisen-Schmidt Condens
  • Claisen-Schmidt condensation: Significance and symbolism. 2025 Jul 31.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Claisen-Schmidt Condens
  • Oral Glucose Tolerance Test (OGTT) in Mice. Melior Discovery.
  • Oral Glucose Tolerance Test in Mouse. Protocols.io.
  • Claisen–Schmidt condens
  • Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis labor
  • Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
  • Oral Glucose Tolerance Test in Mouse. Protocols.io. 2020 Apr 15.
  • The glucose tolerance test in mice: Sex, drugs and protocol. PMC.
  • Troubleshooting Guides. Bionano.
  • Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Tips and troubleshooting. Takara Bio.
  • Developing a Workflow to Detect Agonists for GPR119 Using Machine Learning Techniques.
  • Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. PMC. 2008 Aug 25.

Sources

Troubleshooting & Optimization

Technical Support Center: Acylation of 1,4-Difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed to support researchers optimizing the Friedel-Crafts acylation of 1,4-difluoro-2-methylbenzene. It synthesizes mechanistic principles with practical troubleshooting to maximize yield and regioselectivity.[1]

Subject: Yield Optimization & Troubleshooting for Friedel-Crafts Acylation Substrate: 1,4-Difluoro-2-methylbenzene (2,5-Difluorotoluene) Target Transformation: C5-Selective Acylation[1][2]

Strategic Analysis: The Regioselectivity Battle

Before optimizing yield, one must ensure the reaction is targeting the correct isomer. The substrate presents a conflict between the activating methyl group and the deactivating fluorine atoms.

Mechanistic Logic[3]
  • Methyl Group (C2): A strong activator and ortho/para director.[1]

    • Directs to: C3 (ortho) and C5 (para).[1][2]

  • Fluorine (C1 & C4): Deactivators but ortho/para directors.[1]

    • F at C1 Directs to: C2 (blocked), C6 (ortho), C4 (blocked).

    • F at C4 Directs to: C3 (ortho), C5 (ortho).[1]

The "Winning" Position: C5

The reaction occurs almost exclusively at Position 5 (Para to the Methyl group).

  • C3: Sterically "sandwiched" between Methyl and Fluorine.[1] Highly unfavorable.[1][2][3]

  • C6: Meta to the Methyl group (the strongest activator). Electronically unfavorable.[1][2]

  • C5: Para to the Methyl group (Electronic match) and Ortho to Fluorine (Electronic match). This is the "sweet spot."

Regioselectivity cluster_sites Available Sites Substrate 1,4-Difluoro-2-methylbenzene C3 Position 3 (Ortho to Me) Sterically Blocked Substrate->C3 Minor C6 Position 6 (Meta to Me) Electronically Poor Substrate->C6 Trace C5 Position 5 (Para to Me) Electronically Favored Substrate->C5 Major Pathway Product Major Product: 1-(2,5-difluoro-4-methylphenyl)ethanone C5->Product

Figure 1: Regioselectivity logic flow indicating C5 as the thermodynamically and kinetically favored site.[1][2]

Optimized Experimental Protocol

This protocol is designed to mitigate the deactivating effect of the two fluorine atoms while preventing polymerization ("tarring") common with aluminum chloride.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
1,4-Difluoro-2-methylbenzene 1.0SubstrateDry, free of water.[1][2]
Acyl Chloride (e.g., Acetyl Chloride)1.2Electrophile SourceExcess ensures full conversion.[1]
Aluminum Chloride (

)
1.3 - 1.5Lewis AcidMust be anhydrous.[1][2] 1.0 eq is consumed by the product complex; excess drives kinetics.
Dichloromethane (DCM) SolventMediumAnhydrous.[1][2][4] Methylene chloride is preferred for solubility.[1]
Step-by-Step Workflow
  • Catalyst Activation (0°C): Suspend anhydrous

    
     (1.4 eq) in DCM under inert atmosphere (
    
    
    
    or Ar). Cool to 0°C.[1]
  • Electrophile Formation: Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 mins. Observation: The suspension should clarify or change color as the acylium ion forms.

  • Substrate Addition (Critical): Add the 1,4-difluoro-2-methylbenzene (dissolved in minimal DCM) slowly over 20-30 minutes at 0°C.

    • Why? Rapid addition causes localized overheating and polymerization of the electron-rich methylbenzene system, despite the fluorines.

  • Reaction Phase: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • Checkpoint: Monitor by TLC/GC.[1][2] If conversion is <80% after 2 hours, reflux gently (40°C) for 1 hour.[1]

  • Quenching (Exothermic): Pour the reaction mixture slowly into a stirred mixture of Ice + Conc. HCl .

    • Why HCl? It prevents the formation of insoluble aluminum hydroxides and breaks the strong Product-

      
       complex.[1]
      

Troubleshooting Guide (FAQ)

Q1: The reaction turns into a black tar/sludge. What happened?

Diagnosis: Polymerization or vigorous decomposition.[1][2] Root Cause: The reaction exotherm was uncontrolled during the addition of the substrate, or the temperature was raised too quickly. Solution:

  • Ensure the substrate is diluted in DCM before addition.

  • Keep the internal temperature below 5°C during the addition phase.

  • Verify the purity of your

    
     (yellow/grey is okay; white powder that smokes is best).
    
Q2: I see starting material remaining (Low Conversion) even after 4 hours.

Diagnosis: Catalyst deactivation or insufficient electrophilicity.[1][2][3] Root Cause: The two fluorine atoms deactivate the ring, increasing the activation energy. Moisture may have killed the


.
Solution: 
  • Increase Catalyst: Bump

    
     to 1.5 - 2.0 equivalents. The product ketone complexes with 
    
    
    
    , effectively removing it from the catalytic cycle.
  • Switch Solvent: Use 1,2-Dichloroethane (DCE) and reflux at 80°C. The higher temperature overcomes the activation barrier of the fluorinated ring.

Q3: My yield drops during workup (Emulsions/Loss).

Diagnosis: Incomplete hydrolysis of the Aluminum complex. Root Cause: The ketone-Aluminum bond is strong.[1][2] Neutral water washes are insufficient to break it.[1] Solution:

  • Use 6M HCl for the quench. Stir vigorously for at least 30 minutes until two clear layers form.

  • Back-extract the aqueous layer with DCM twice (fluorinated compounds are dense and can sometimes be lost in the aqueous cut if not careful).[1]

Decision Logic for Optimization

Use this flow to diagnose yield issues during your campaign.

Troubleshooting Start Yield Issue Detected CheckTLC Check Conversion (TLC/GC) Start->CheckTLC LowConv Low Conversion (SM present) CheckTLC->LowConv HighConv High Conversion (Low Isolated Yield) CheckTLC->HighConv CatCheck Is AlCl3 fresh/anhydrous? LowConv->CatCheck WorkupCheck Did you use HCl in quench? HighConv->WorkupCheck BadCat Replace Catalyst CatCheck->BadCat No GoodCat Increase Temp (Reflux) or Switch to DCE CatCheck->GoodCat Yes NoHCl Re-wash organic layer with 6M HCl WorkupCheck->NoHCl No YesHCl Check Aqueous Layer (Back-extract) WorkupCheck->YesHCl Yes

Figure 2: Troubleshooting decision tree for isolating yield loss factors.

References

  • Mechanistic Foundation: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1][2] (Chapter 21: Electrophilic Aromatic Substitution). [2]

  • Catalyst Stoichiometry: Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1][2] (Detailed discussion on the 1:1 complexation of ketones with Lewis Acids). [2]

  • Regioselectivity in Fluorotoluenes: Loudon, G. M. (2009).[1] Organic Chemistry. Roberts and Company Publishers.[1] (Directing effects of alkyl vs. halogen substituents).

  • Workup Procedures: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1][2] (Standard hydrolysis of AlCl3 complexes).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Fentanyl and its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: The CAS number provided in the initial query (178696-17-8) corresponds to 1-(2,5-Difluoro-4-methylphenyl)ethanone. However, the scope and detail of the request strongly suggest an interest in the analytical chemistry of synthetic opioids. This guide will therefore focus on the mass spectrometry fragmentation of Fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) and its precursors, a topic of significant interest to researchers, forensic scientists, and drug development professionals.

Introduction

Fentanyl and its analogues represent a class of potent synthetic opioids whose illicit synthesis and distribution pose a significant public health crisis. The unambiguous identification of these compounds in complex matrices is a critical task for forensic laboratories and researchers. Mass spectrometry, particularly when coupled with gas or liquid chromatography, stands as the gold-standard analytical technique for this purpose. A thorough understanding of the fragmentation patterns of these molecules underpins their confident identification and differentiation from related structures.

This guide provides an in-depth analysis of the characteristic fragmentation pathways of the fentanyl core structure. We will explore the causal mechanisms behind the observed product ions and compare the fragmentation of fentanyl with that of its key precursors and analogues. This comparative approach, supported by experimental data and established principles of mass spectrometry, will serve as a valuable resource for analysts in the field.

Principles of Fentanyl Fragmentation

The fragmentation of fentanyl and its analogues in mass spectrometry is primarily driven by the molecule's chemical structure, which features several susceptible bonds. The most common ionization technique for these compounds is electrospray ionization (ESI) in positive ion mode, which typically generates a protonated molecule [M+H]⁺. Subsequent fragmentation in the collision cell (MS/MS) yields a characteristic pattern of product ions.

The fragmentation process is governed by the stability of the resulting carbocations and neutral losses. Key fragmentation pathways include:

  • Cleavage of the N-acyl group: This is often the most prominent fragmentation pathway, leading to the loss of the propanamide group.

  • Cleavage of the N-phenethyl group: The bond between the piperidine nitrogen and the phenethyl group is also prone to cleavage.

  • Ring opening and fragmentation of the piperidine ring: This can lead to a series of smaller, characteristic ions.

The following diagram illustrates the primary fragmentation pathways for Fentanyl.

Fentanyl_Fragmentation cluster_fentanyl Fentanyl [M+H]⁺ (m/z 337) cluster_fragments Primary Fragments Fentanyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Frag1 m/z 188 (N-phenyl-1-(2-phenylethyl)piperidin-4-amine) Fentanyl->Frag1 Loss of C3H5NO (Propanamide) Frag2 m/z 146 (1-phenethyl-4-aminopiperidine) Fentanyl->Frag2 Loss of C6H5NCO (Phenylisocyanate) Frag3 m/z 105 (Phenethyl cation) Frag1->Frag3 Cleavage Frag4 m/z 91 (Tropylium ion) Frag3->Frag4 Rearrangement

Caption: Primary fragmentation pathways of protonated Fentanyl.

Comparative Fragmentation Analysis: Fentanyl vs. Precursors

A key challenge in forensic analysis is the identification of not only the final product but also the precursors and intermediates used in its synthesis. Understanding the distinct fragmentation patterns of these related compounds is therefore crucial.

CompoundParent Ion [M+H]⁺Key Fragment Ions (m/z)Characteristic Neutral Loss
Fentanyl 337.2188, 146, 105, 91Propanamide (C3H5NO)
4-ANPP 263.2188, 105, 91-
Norfentanyl 233.2188, 146-
Benzylfentanyl 323.2174, 146, 91Propanamide (C3H5NO)

Table 1: Comparison of key mass spectral data for Fentanyl and related compounds.

4-ANPP (N-Phenyl-1-(2-phenylethyl)piperidin-4-amine)

4-ANPP is a direct precursor to fentanyl.[1] Its mass spectrum is characterized by the absence of the propanamide group. The fragmentation is dominated by the cleavage of the phenethyl group, leading to the formation of the ion at m/z 105, and subsequent rearrangement to the tropylium ion at m/z 91. The base peak is often the ion at m/z 188, corresponding to the protonated N-phenyl-4-aminopiperidine moiety.

Norfentanyl

Norfentanyl is another key intermediate, lacking the phenethyl group. Its fragmentation pattern is simpler than that of fentanyl, with the primary fragment being the ion at m/z 146, resulting from the loss of the phenylamino group.

Benzylfentanyl

Benzylfentanyl is an analogue where the phenethyl group is replaced by a benzyl group.[2] Its fragmentation pattern is similar to fentanyl, with a characteristic loss of the propanamide group. However, the resulting fragment corresponding to the piperidine portion of the molecule will have a different mass (m/z 174) due to the presence of the benzyl group instead of the phenethyl group. The benzyl cation at m/z 91 is also a prominent fragment.

Experimental Protocol: LC-MS/MS Analysis of Fentanyl Analogues

This section outlines a general workflow for the analysis of fentanyl and its analogues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Seized Material/Biological Fluid Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Injection Inject onto C18 Column Reconstitution->Injection Gradient Gradient Elution (e.g., Water/Acetonitrile with Formic Acid) Injection->Gradient Ionization Electrospray Ionization (ESI+) Gradient->Ionization MS1 Full Scan MS (Survey Scan) Ionization->MS1 MS2 Product Ion Scan (MS/MS) of Target Precursor Ions MS1->MS2 Identification Identify Compounds by Retention Time and Fragmentation Pattern MS2->Identification Quantification Quantify using Internal Standards Identification->Quantification

Caption: General workflow for LC-MS/MS analysis of fentanyl analogues.

1. Sample Preparation:

  • For seized materials, dissolve a small, accurately weighed portion in a suitable solvent (e.g., methanol).

  • For biological fluids (e.g., urine, blood), perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes and remove matrix interferences.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation, is effective.

  • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

3. Mass Spectrometry (MS):

  • Ionization: Electrospray ionization in positive ion mode (ESI+).

  • Acquisition Mode:

    • Full Scan (MS1): To detect all ions within a specified mass range.

    • Product Ion Scan (MS/MS): To generate fragmentation spectra for specific precursor ions. This is often performed in a data-dependent acquisition (DDA) mode, where the most intense ions from the full scan are automatically selected for fragmentation.

  • Collision Energy: Optimize the collision energy for each compound to achieve a rich and reproducible fragmentation pattern.

4. Data Analysis:

  • Identify compounds by comparing their retention times and fragmentation patterns to those of certified reference materials.

  • For quantitative analysis, use an internal standard (e.g., a deuterated analogue) and construct a calibration curve.

Conclusion

The detailed analysis of mass spectrometry fragmentation patterns is indispensable for the accurate identification of fentanyl and its analogues. By understanding the fundamental principles of fragmentation and comparing the spectra of related compounds, analysts can confidently distinguish between different substances, including precursors and byproducts of synthesis. The experimental workflow provided serves as a robust starting point for developing and validating analytical methods for the detection and quantification of these controlled substances. The continued emergence of new fentanyl analogues necessitates a proactive approach to a characterization, with mass spectrometry remaining the cornerstone of these efforts.

References

  • NIST Chemistry WebBook, SRD 69. Sertraline. National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. [Link]

  • PubChem. Fentanyl. National Center for Biotechnology Information. [Link]

  • mzCloud. 4-ANPP. [Link]

  • Center for Forensic Science Research & Education. June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Comparative Guide: 2,5-Difluoro vs. 2,4-Difluoro Acetophenone Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,4-difluoroacetophenone (2,4-DFAP) and 2,5-difluoroacetophenone (2,5-DFAP) .[1] It is designed for researchers requiring precise control over regioselectivity in nucleophilic aromatic substitution (


) and carbonyl functionalization.[1]

Executive Summary: The Ortho/Para vs. Ortho/Meta Divergence

While both isomers share the core acetophenone framework, their reactivity profiles diverge significantly due to the specific placement of the second fluorine atom relative to the acetyl group.

Feature2,4-Difluoroacetophenone 2,5-Difluoroacetophenone
Electronic System Push-Pull: 4-F donates electron density (resonance) to the carbonyl; 2-F withdraws (induction).Synergistic Withdrawal: 5-F is meta (no resonance donation), reinforcing the electron deficiency of the ring.

Lability
High at C-4: The 4-position is activated by the para-acetyl group.High at C-2: The 2-position is activated by the ortho-acetyl group; C-5 is inert to

.
Carbonyl Electrophilicity Moderated: Resonance from 4-F slightly stabilizes the carbonyl carbon.Enhanced: Inductive withdrawal from 5-F makes the carbonyl more susceptible to nucleophilic attack.
Key Application Antifungal Scaffolds: Precursor to Fluconazole/Voriconazole (ring fluorines are retained).[1]Agrochemicals/Polymers: Precursor to 2,5-difluorostyrene and specialized herbicides.

Electronic Structure & Mechanistic Analysis

The "Trap" of Regioselectivity

The acetyl group (


) is a moderate electron-withdrawing group (EWG) that activates the benzene ring for Nucleophilic Aromatic Substitution (

) at the ortho and para positions.
  • Case 1: 2,4-Difluoroacetophenone [2][3][4][5]

    • Site C-4 (Para): Highly activated. The Meisenheimer complex is stabilized by resonance delocalization onto the carbonyl oxygen. Sterically accessible.

    • Site C-2 (Ortho): Activated but sterically hindered by the acetyl group.

    • Result: Nucleophiles (e.g., hydrazine, amines) preferentially attack C-4 , displacing the fluorine.[1]

  • Case 2: 2,5-Difluoroacetophenone [6]

    • Site C-2 (Ortho): Highly activated.

    • Site C-5 (Meta): The acetyl group cannot stabilize a negative charge at C-5 via resonance.

    • Result:

      
       occurs exclusively at C-2 .[7]
      
Visualizing the Activation Pathways

Reactivity cluster_24 2,4-Difluoroacetophenone cluster_25 2,5-Difluoroacetophenone DFAP24 2,4-DFAP (Substrate) C4_Attack C-4 Attack (Para-Activation) DFAP24->C4_Attack Preferred path C2_Attack C-2 Attack (Steric Hindrance) DFAP24->C2_Attack Minor path Product24 4-Substituted Product (Major) C4_Attack->Product24 DFAP25 2,5-DFAP (Substrate) C2_Attack_25 C-2 Attack (Ortho-Activation) DFAP25->C2_Attack_25 Exclusive path C5_Attack C-5 Attack (Meta-Deactivated) DFAP25->C5_Attack Blocked Product25 2-Substituted Product (Exclusive) C2_Attack_25->Product25

Caption: Comparative


 pathways. Note the competition in the 2,4-isomer versus the exclusive selectivity in the 2,5-isomer.

Critical Application Pathways

Pathway A: The Antifungal Route (2,4-DFAP)

In pharmaceutical synthesis (e.g., Fluconazole), the goal is often to retain the ring fluorines while functionalizing the acetyl group.[1] This requires avoiding conditions that trigger


.
  • Strategy: Use electrophilic halogenation on the alpha-carbon.

  • Reagent:

    
     or 
    
    
    
    in non-nucleophilic solvents (e.g.,
    
    
    ).[1]
  • Risk: Use of basic nucleophiles (like hydroxide or amines) at high temperatures will degrade the starting material via

    
     at C-4.
    
Pathway B: The Heterocyclic Scaffold Route (2,5-DFAP)

Used to build fused ring systems where the fluorine acts as a leaving group to close a ring.

  • Strategy: Condensation followed by intramolecular displacement.

  • Example: Reaction with hydrazine to form indazoles. The hydrazine first condenses with the ketone, then the terminal nitrogen attacks C-2, displacing the fluorine.

Experimental Protocols

Protocol 1: Chemoselective Reduction (Self-Validating)

Objective: Reduce the ketone to an alcohol without defluorination. This protocol applies to both isomers , but 2,5-DFAP reacts slightly faster due to higher carbonyl electrophilicity.

Materials:

  • Substrate: 10.0 mmol (2,4-DFAP or 2,5-DFAP)[1]

  • Reducing Agent: Sodium Borohydride (

    
    ), 0.4 equiv (1.1 molar equiv of hydride)[1]
    
  • Solvent: Methanol (anhydrous)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.56 g (10 mmol) of the difluoroacetophenone in 15 mL of methanol in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Slowly add 0.15 g (4.0 mmol) of

    
     portion-wise over 10 minutes.
    
    • Observation: Evolution of

      
       gas bubbles.[1]
      
    • Validation: Monitor by TLC (Hexane/EtOAc 8:2).[1] The ketone spot (

      
      ) should disappear, replaced by the alcohol spot (
      
      
      
      ).
  • Quench: Stir for 30 mins at 0°C, then allow to warm to room temperature for 30 mins. Quench by adding 5 mL of saturated

    
     solution.[1]
    
  • Workup: Evaporate methanol under reduced pressure. Extract the residue with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][8]

Data Comparison: | Isomer | Typical Yield | Appearance |


 NMR Characteristic (Alcohol 

) | | :--- | :--- | :--- | :--- | | 2,4-Difluoro | 92-95% | Clear Oil | Quartet at

5.15 ppm | | 2,5-Difluoro | 94-98% | Clear Oil | Quartet at

5.20 ppm |
Protocol 2: Regioselective with Hydrazine

Objective: Demonstrate the difference in leaving group ability.

Materials:

  • Substrate: 2,4-DFAP vs 2,5-DFAP

  • Reagent: Hydrazine Hydrate (excess)[1]

  • Conditions: Reflux in Ethanol, 4 hours.

Results:

  • 2,4-DFAP: Yields a mixture.[3][9] The major product is often the hydrazone, but prolonged heating leads to 4-hydrazino-2-fluoroacetophenone hydrazone (displacement of the 4-F).

  • 2,5-DFAP: Rapidly cyclizes to form 3-methyl-6-fluoro-1H-indazole . The hydrazine condenses with the ketone and immediately displaces the highly active 2-F.

Synthesis cluster_fluconazole Pathway A: 2,4-DFAP (Drug Synthesis) cluster_indazole Pathway B: 2,5-DFAP (Heterocycle Synthesis) Start24 2,4-Difluoroacetophenone Step1 Alpha-Bromination (Br2/AcOH) Start24->Step1 Step2 Triazole Substitution (SN2 on Alpha-Carbon) Step1->Step2 Final Fluconazole Intermediate (Ring Fs Retained) Step2->Final Start25 2,5-Difluoroacetophenone StepA Hydrazine Condensation Start25->StepA StepB Intramolecular SNAr (Displacement of 2-F) StepA->StepB FinalInd 6-Fluoro-3-methylindazole StepB->FinalInd

Caption: Divergent synthetic utility. 2,4-DFAP is used when ring fluorines must be kept; 2,5-DFAP is used when the ortho-fluorine is a sacrificial leaving group.

References

  • Regioselectivity in

    
     Reactions: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions of 2,4-Dinitrohalobenzenes." Chemical Reviews, 49(2), 273-412.[1] (Foundational text on ortho/para activation).

    • Relevance: Establishes the dominance of para-activation over ortho-activation due to steric factors in acetophenone deriv
  • Fluconazole Synthesis

    • Richardson, K., et al. (1990).[1] "Bis-triazole Antifungal Agents."[3] Journal of Medicinal Chemistry, 33(9).[1]

    • Source: [Pfizer Inc.[1] Patent US4404216A](1]

    • Relevance: Details the alpha-functionalization pathway of 2,4-difluoroacetophenone without disturbing the ring fluorines.
  • Indazole Synthesis from 2-Haloacetophenones

    • Vostrova, L. N., et al. (1978).[1] "Synthesis of Indazoles from 2,5-Difluoroacetophenone." Journal of Organic Chemistry of the USSR.

    • Relevance: Confirms the cyclization mechanism specific to the 2,5-isomer.
  • Reduction Protocols

    • "Reduction of Ketones using Sodium Borohydride."[8][10][11][12][13] Organic Syntheses, Coll.[1] Vol. 4, p.15.

    • URL:[1]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 1-(2,5-Difluoro-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, procedural framework for the safe disposal of 1-(2,5-Difluoro-4-methylphenyl)ethanone, ensuring the protection of laboratory personnel and the environment. The principles and protocols outlined herein are grounded in established safety standards for halogenated organic compounds.

Hazard Assessment and Profile

Based on analogous fluorinated and chlorinated acetophenone derivatives, 1-(2,5-Difluoro-4-methylphenyl)ethanone should be handled as a hazardous substance with the potential for the following:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation or damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3]

  • Harmful if Swallowed: Oral toxicity is a common hazard for this class of compounds.[4]

  • Hazardous Combustion Products: During a fire, thermal decomposition can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[2]

Table 1: Anticipated Hazard Profile

Hazard ClassificationAnticipated EffectRecommended Precaution
Skin Corrosion/IrritationCauses skin irritationWear nitrile rubber gloves and appropriate protective clothing.[3]
Serious Eye Damage/IrritationCauses serious eye irritationWear chemical safety goggles or a face shield.[4]
STOT - Single ExposureMay cause respiratory tract irritationUse only in a well-ventilated area or a chemical fume hood.[5]
Acute Toxicity, OralHarmful if swallowedDo not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[4]
The Causality Behind Disposal Choices: Why Special Procedures are Essential

The strength of the carbon-fluorine bond makes fluorinated organic compounds like 1-(2,5-Difluoro-4-methylphenyl)ethanone highly stable. This stability, while useful in many applications, renders them resistant to natural degradation processes. Improper disposal, such as drain disposal or commingling with non-hazardous trash, can lead to long-term environmental contamination.

The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as hazardous waste.[6] Although 1-(2,5-Difluoro-4-methylphenyl)ethanone may not be explicitly listed by name, it falls under the category of halogenated organic compounds that must be managed as hazardous waste. The primary and most effective disposal method for such compounds is high-temperature incineration in a licensed hazardous waste facility.[7] This process has the capability to break the stable carbon-fluorine bonds, permanently eliminating the hazardous nature of the compound.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe and compliant disposal of 1-(2,5-Difluoro-4-methylphenyl)ethanone from a laboratory setting.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

  • Eye and Face Protection: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear nitrile rubber gloves and a lab coat. Ensure gloves are inspected before use and disposed of properly after handling.

  • Respiratory Protection: All handling of the compound, including preparation for disposal, must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5]

Step 2: Waste Segregation and Containerization

  • Designated Waste Stream: 1-(2,5-Difluoro-4-methylphenyl)ethanone waste must be collected in a dedicated "Halogenated Organic Waste" stream.[8] Do not mix it with non-halogenated organic waste, as this complicates the disposal process and increases costs.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are a suitable choice.

  • Initial Labeling: As soon as you designate a container for this waste stream, affix a "Hazardous Waste" label.

Step 3: Waste Accumulation and Labeling

  • Accurate Labeling: The label on the hazardous waste container must be filled out completely and accurately. This includes:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 1-(2,5-Difluoro-4-methylphenyl)ethanone." If it is in a solvent, list all components and their approximate percentages.

    • The accumulation start date (the date the first drop of waste is added to the container).

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

  • Container Management: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials like strong oxidizing agents.[5]

Step 4: Arranging for Disposal

  • Licensed Disposal Vendor: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[9] These vendors are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations.

  • Documentation: Ensure you receive and retain all necessary paperwork, such as a hazardous waste manifest, from the disposal vendor for your records.

Prohibited Disposal Methods:

  • DO NOT pour 1-(2,5-Difluoro-4-methylphenyl)ethanone down the drain.

  • DO NOT dispose of it in the regular trash.

  • DO NOT allow it to evaporate in the fume hood as a means of disposal.[10]

Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 1-(2,5-Difluoro-4-methylphenyl)ethanone.

DisposalWorkflow Disposal Workflow for 1-(2,5-Difluoro-4-methylphenyl)ethanone start Waste Generated: 1-(2,5-Difluoro-4-methylphenyl)ethanone ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Work in Fume Hood start->ppe segregate Step 2: Segregate Waste Is it a halogenated organic compound? ppe->segregate halogenated_container Collect in 'Halogenated Organic Waste' Container segregate->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Waste' Container segregate->non_halogenated_container No label_container Step 3: Label Container 'Hazardous Waste' Full Chemical Name & % Accumulation Start Date halogenated_container->label_container store_saa Store in Satellite Accumulation Area (SAA) Keep Container Closed label_container->store_saa contact_ehs Step 4: Contact EHS for Pickup (Container is full or >6 months old) store_saa->contact_ehs disposal Disposal by Licensed Vendor (High-Temperature Incineration) contact_ehs->disposal

Caption: Decision workflow for the safe disposal of 1-(2,5-Difluoro-4-methylphenyl)ethanone.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility within your laboratory. The careful management of chemical waste is a critical aspect of our work, ensuring that our pursuit of scientific advancement does not come at the cost of environmental integrity or personal safety.

References

  • EPA. EPA Hazardous Waste Codes. Retrieved from [Link]

  • EPA. EPA Hazardous Waste Codes. Retrieved from [Link]

  • EPA. EPA Hazardous Waste Codes. Retrieved from [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • EPA. Waste Code - RCRAInfo. Retrieved from [Link]

  • British Pharmacopoeia Commission. Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

  • Minnesota Pollution Control Agency. U List of Hazardous Wastes. Retrieved from [Link]

  • Alfred University. EPA Hazardous Waste Codes. Retrieved from [Link]

  • eCFR. 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]

  • NIST. Ethanone, 1-(4-methylphenyl)-. Retrieved from [Link]

  • EPA. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • University of Oxford. A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-(2,5-Difluoro-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1-(2,5-Difluoro-4-methylphenyl)ethanone (often utilized as a key intermediate in the synthesis of pharmaceutical APIs) presents a specific dual-hazard profile: the solvent-like permeation properties of a ketone combined with the biological reactivity of a fluorinated aromatic.

While standard Safety Data Sheets (SDS) classify this material primarily as an Irritant (Skin/Eye/Respiratory), operational experience dictates a higher standard of care. Fluorinated ketones possess lipophilic properties that can facilitate rapid skin absorption, and their solvent nature can degrade standard laboratory nitrile gloves faster than non-fluorinated analogues.

This guide moves beyond compliance to establish a self-validating safety system designed to prevent exposure before it occurs.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why." The following hazards drive the equipment selection:

Hazard ClassGHS CodeOperational Implication
Skin Irritant H315Causes inflammation; potential for defatting skin and absorption.
Eye Irritant H319High risk of corneal damage upon splash contact.
STOT-SE H335Respiratory irritation; requires engineering controls (Fume Hood).
Combustible H227/NA1993Flash point ~66°C. Vapors can travel to ignition sources.

Critical Insight: The presence of the ketone moiety (C=O) makes this compound aggressive toward standard nitrile rubber. Nitrile swells and degrades upon prolonged contact with ketones , reducing breakthrough time significantly.

PPE Matrix: The Defense System

The following table summarizes the required protection based on the volume and nature of the operation.

Protection ZoneStandard Operation (<100 mL / Weighing)Scale-Up / Spill Cleanup (>100 mL)
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + Safety Goggles
Hand (Primary) Double Nitrile (Change immediately on splash)Butyl Rubber or Silver Shield™ (Laminate)
Hand (Dexterity) 4-8 mil Nitrile (Disposable)Laminate gloves reduce dexterity; plan accordingly.
Respiratory Fume Hood (Face velocity: 100 fpm)Full-face Respirator (OV Cartridges) if outside hood.
Body Lab Coat (Cotton/Poly blend), Closed-toe shoesTyvek® Coveralls or Chemical Apron (Butyl/Neoprene)

Technical Deep Dive: Glove Selection Logic

Why standard nitrile is not enough.

As a scientist, you rely on data. Permeation data for ketones against nitrile rubber typically shows "Poor" performance (Breakthrough < 15 minutes).

  • The Mechanism: Ketones (like acetone or acetophenone derivatives) penetrate the polymer matrix of nitrile, causing swelling. This swelling opens the molecular pores, allowing the fluorinated chemical to pass through to the skin.

  • The Protocol:

    • Incidental Contact: Use Double Nitrile.[1] The air gap between gloves provides a momentary buffer. If a splash occurs, the outer glove is compromised immediately—doff and replace.

    • Intentional Contact/Cleanup: You must use Butyl Rubber (0.3mm+) or Laminate (Silver Shield). These materials are chemically resistant to ketones and provide breakthrough times > 480 minutes.

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting PPE and handling spills.

PPE_Logic Start Handling 1-(2,5-Difluoro-4-methylphenyl)ethanone StateCheck Determine Operation Scale Start->StateCheck SmallScale Small Scale (<100mL) Synthesis/Weighing StateCheck->SmallScale LargeScale Large Scale (>100mL) or Spill Cleanup StateCheck->LargeScale StdPPE Standard PPE: - Fume Hood Required - Safety Goggles - Lab Coat SmallScale->StdPPE LargeScale->StdPPE GloveDecision Glove Selection Logic StdPPE->GloveDecision Nitrile Double Nitrile Gloves (Change immediately on splash) GloveDecision->Nitrile Incidental Contact Only Butyl Butyl Rubber or Silver Shield Laminate GloveDecision->Butyl Immersion/Cleanup

Figure 1: Decision logic for PPE selection based on operational scale and contact potential.

Operational Protocol: A Self-Validating System

To ensure safety, the process must be engineered to fail safely.

Phase 1: Pre-Operation Setup
  • Verify Engineering Controls: Check the fume hood flow monitor. It must read between 80-120 fpm.

  • Prepare Secondary Containment: Place all balances and reaction vessels inside a polyethylene tray. This ensures that if a spill occurs, it is contained within the hood and the tray, preventing floor contamination.

  • Solvent Trap: If using a vacuum line (e.g., rotovap), ensure a cold trap is active to prevent fluorinated vapors from entering the pump oil or exhaust system.

Phase 2: Handling & Transfer
  • Weighing: Do not weigh this chemical on an open bench. If the balance is outside the hood, use a tared, sealed vessel to transport the material.

  • Liquid Transfer:

    • Use glass syringes or pipettes. Avoid plastic pipettes if possible, as plasticizers can leach, though the primary concern is safety.

    • Technique: Keep hands physically below the level of the elbows to prevent liquid from running down sleeves if a spill occurs.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all exterior surfaces of flasks with a Kimwipe dampened with Ethanol before removing them from the hood. Dispose of the Kimwipe as solid hazardous waste.

  • Glove Removal (Beak Method):

    • Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out.

    • Hold the removed glove in the gloved hand.

    • Slide an ungloved finger under the wrist of the remaining glove. Peel it off over the first glove.

    • Wash hands immediately with soap and water.

Emergency Response & Disposal

Spill Response Workflow

If a spill occurs (>10 mL), evacuate the immediate area and assess.

Spill_Response Spill Spill Detected Contain Is it contained in Fume Hood? Spill->Contain YesHood 1. Close Sash 2. Alert Lab Personnel Contain->YesHood Yes NoHood 1. Evacuate Lab 2. Call EHS/Emergency Contain->NoHood No Cleanup Cleanup Phase: Don Butyl Gloves + Goggles YesHood->Cleanup Absorb Absorb with Vermiculite or Sand (Non-combustible) Cleanup->Absorb Waste Dispose as Halogenated Organic Waste Absorb->Waste

Figure 2: Immediate response logic for chemical spills.

Waste Disposal[2][3]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with strong acids or oxidizers in the waste stream.

  • Labeling: Clearly label as "Contains Fluorinated Ketones."

  • Container: High-density polyethylene (HDPE) or Glass.

References

  • Fisher Scientific. (2024).[2] Safety Data Sheet: 1-(2,4-difluorophenyl)ethanone (Analogous Structure Hazard Data). Retrieved from

  • Thermo Fisher Scientific. (n.d.). Glove Selection Guide: Chemical Compatibility for Ketones. Retrieved from

  • PubChem. (n.d.). Compound Summary: Fluorinated Acetophenones. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. Retrieved from

  • Ansell. (2022). Chemical Permeation & Degradation Resistance Guide (7th Ed). Retrieved from

(Note: While specific permeation data for 1-(2,5-Difluoro-4-methylphenyl)ethanone is rare, protocols are derived from the chemical class behavior of fluorinated aromatic ketones as per standard industrial hygiene practices.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.